N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
描述
This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-amine class, characterized by a fused heterocyclic core with substituents at positions 1, 4, and 4. Key structural features include:
- Position 1: A phenyl group, common in kinase inhibitors for hydrophobic interactions.
- Position 6: A 4-methylpiperazinyl group, enhancing solubility and bioavailability via hydrogen bonding.
属性
IUPAC Name |
N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O/c1-28-12-14-29(15-13-28)23-26-21(25-17-8-10-19(31-2)11-9-17)20-16-24-30(22(20)27-23)18-6-4-3-5-7-18/h3-11,16H,12-15H2,1-2H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVWDUWMSBQBMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
The primary targets of N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine are the FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs). FLT3 is a receptor tyrosine kinase expressed in hematopoietic progenitor cells, and mutations in FLT3 are often associated with acute myeloid leukemia (AML). CDKs are a family of protein kinases that regulate the cell cycle.
Mode of Action
N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine interacts with its targets by inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream proteins, thereby disrupting the signaling pathways regulated by FLT3 and CDKs.
Biochemical Pathways
The inhibition of FLT3 and CDKs by N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine affects several biochemical pathways. These include the FLT3 signaling pathway, which regulates the proliferation and survival of hematopoietic progenitor cells, and the cell cycle, which is controlled by CDKs. The compound’s action leads to the suppression of retinoblastoma phosphorylation, FLT3, ERK, AKT, and STAT5.
Pharmacokinetics
The compound has been shown to be orally available, suggesting that it is well absorbed and can reach its targets in the body.
Result of Action
The molecular and cellular effects of N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine’s action include the inhibition of cell proliferation and the induction of apoptosis. In MV4-11 cells, a type of human leukemia cell line, the compound shows antiproliferative activities.
生化分析
Biochemical Properties
The compound N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been found to interact with various enzymes and proteins. It exhibits excellent inhibition of FLT3 and CDK, which are critical enzymes in cell signaling pathways. The nature of these interactions is primarily noncovalent, contributing to the compound’s selectivity over other kinome.
Cellular Effects
In terms of cellular effects, N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been observed to influence cell function significantly. It has been associated with the inhibition of key cellular processes, particularly those involving cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves binding interactions with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Its noncovalent interactions with T790M mutants of EGFR have been particularly noted.
生物活性
N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula: C23H25N7O
- Molecular Weight: 415.5 g/mol
- CAS Number: 946289-61-8
Synthesis
The synthesis of N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The methods often include the use of piperazine derivatives and various coupling reactions to achieve the desired pyrazolo[3,4-d]pyrimidine structure. Detailed methodologies can be found in various synthesis studies, which emphasize the importance of optimizing reaction conditions for yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against multiple cancer cell lines, showing promising results:
| Cell Line | GI Value (%) at 10 μM |
|---|---|
| HOP-92 (NSCLC) | 86.28 |
| HCT-116 (Colorectal) | 40.87 |
| SK-BR-3 (Breast Cancer) | 46.14 |
These findings suggest that the compound exhibits significant cytostatic activity, particularly against non-small cell lung cancer (NSCLC) cells. The mechanism of action appears to involve targeting specific kinase receptors, as indicated by molecular docking studies .
Anti-Tubercular Activity
In addition to its anticancer properties, N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been investigated for its anti-tubercular activity. Compounds with similar structural features have shown effectiveness against Mycobacterium tuberculosis, with some derivatives achieving IC50 values in the low micromolar range. For example, related compounds demonstrated IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra .
Case Studies and Research Findings
Several research articles have documented the biological evaluation of this compound:
- Anticancer Screening : A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives concluded that modifications in the piperazine moiety significantly enhance anticancer activity .
- Molecular Interactions : Docking studies reveal that these compounds can effectively bind to target proteins involved in cancer progression, suggesting a mechanism based on inhibition of key signaling pathways .
- Safety Profile : Toxicity assessments in human embryonic kidney (HEK293) cells indicate that these compounds are relatively non-toxic at effective dosages, making them suitable candidates for further development .
科学研究应用
Anticancer Properties
Research has indicated that compounds containing the pyrazolo[3,4-d]pyrimidine structure exhibit potent anticancer activity. For instance:
- Inhibition of protein kinases : The compound has shown promise in inhibiting specific kinases involved in cancer cell proliferation and survival pathways. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent .
Neuropharmacological Effects
Given the presence of the piperazine group, there is interest in exploring the compound's effects on the central nervous system. Preliminary studies suggest it may have anxiolytic or antidepressant-like effects, although further research is needed to confirm these findings .
Case Studies and Research Findings
相似化合物的比较
Comparison with Structural Analogs
Core Modifications: Pyrazolo[3,4-d]pyrimidine Derivatives
Note: *Calculated based on C₂₃H₂₅N₇O (target) vs. C₂₃H₂₅N₇ (methyl analog).
Substituent Effects on Activity
- Piperazine vs. Sulfonyl/Butoxy (): Compound 11 (6-methylsulfonyl, 1-styryl) showed 57% yield and antibacterial activity (MIC ~2 µg/mL against S. aureus). The sulfonyl group may reduce cell permeability compared to piperazine . The target compound’s piperazine likely offers better solubility and target engagement .
- 4-Methoxyphenyl vs. 4-Methylphenyl (): The methoxy group increases polarity (logP ~2.5 vs.
Piperazine Variations
常见问题
Q. How can the synthesis of this compound be optimized for higher yield and purity?
Methodological Answer: Optimization involves iterative adjustments to reaction parameters. Key steps include:
- Catalyst Screening : Use high-throughput methods to identify efficient catalysts (e.g., palladium-based catalysts for cross-coupling reactions) .
- Temperature Control : Maintain precise temperatures during cyclization (e.g., 80–100°C for pyrazolo[3,4-d]pyrimidine core formation) .
- Solvent Selection : Polar aprotic solvents like DMF or acetonitrile improve solubility of intermediates .
- Purification : Combine column chromatography (silica gel, ethyl acetate/hexane gradients) with recrystallization (ethanol/water) to achieve >95% purity .
Q. What analytical techniques are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., methoxyphenyl and piperazinyl groups) .
- Mass Spectrometry : High-resolution LC-MS to verify molecular weight (e.g., observed m/z 429.5 for [M+H]+) .
- X-ray Crystallography : Resolve ambiguous stereochemistry or confirm intramolecular hydrogen bonding patterns .
Q. Which in vitro assays are suitable for initial biological screening?
Methodological Answer:
- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays to screen against kinase targets (e.g., CDKs, Aurora kinases) .
- Cytotoxicity Profiling : MTT assays in cancer cell lines (e.g., IC50 determination in HeLa or MCF-7 cells) .
- Receptor Binding Studies : Radioligand displacement assays for serotonin or dopamine receptors due to the piperazine moiety .
Q. How can solubility and stability be determined under experimental conditions?
Methodological Answer:
- Solubility : Shake-flask method in PBS (pH 7.4) and DMSO, quantified via UV-Vis spectroscopy (λmax ~260 nm) .
- Stability : Incubate at 37°C in buffer/DMSO and analyze degradation products over 72 hours using HPLC .
Q. What purification techniques are effective post-synthesis?
Methodological Answer:
- Flash Chromatography : Use gradient elution (hexane:ethyl acetate 3:1 → 1:2) to isolate intermediates .
- Recrystallization : Ethanol/water (70:30) yields crystalline product with minimal impurities .
Advanced Research Questions
Q. How to design experiments for structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified piperazinyl (e.g., 4-methyl vs. 4-ethyl) or methoxyphenyl groups .
- Biological Testing : Compare IC50 values across analogs in kinase assays to identify critical functional groups .
- Computational Docking : Use Schrödinger Suite to predict binding poses and guide rational design .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Orthogonal Assays : Validate kinase inhibition using both biochemical (e.g., radiometric) and cellular (e.g., Western blot for phospho-targets) approaches .
- Dose-Response Curves : Test across a 10,000-fold concentration range to rule out off-target effects at high doses .
- Meta-Analysis : Compare datasets using tools like PRISMA, focusing on assay conditions (e.g., ATP concentrations in kinase assays) .
Q. What computational approaches predict binding modes with biological targets?
Methodological Answer:
- Molecular Dynamics Simulations : Simulate ligand-protein interactions (e.g., with CDK2) using AMBER or GROMACS .
- Free Energy Perturbation (FEP) : Calculate binding affinity changes for SAR analogs .
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond donors) with MOE or Phase .
Q. How to analyze reaction mechanisms for substitution at the pyrazolo[3,4-d]pyrimidine core?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare rates of H/D substitution to distinguish SNAr vs. radical mechanisms .
- Intermediate Trapping : Use LC-MS to detect transient species (e.g., Meisenheimer complexes in SNAr) .
- DFT Calculations : Map energy profiles for proposed pathways (e.g., B3LYP/6-31G*) .
Q. How to validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Monitor protein stability shifts after compound treatment .
- CRISPR Knockout : Compare activity in wild-type vs. target-knockout cell lines .
- Pull-Down Assays : Use biotinylated probes to isolate compound-bound proteins for identification via mass spectrometry .
Notes
- Contradictions : Discrepancies in kinase inhibition data may arise from assay variability (e.g., ATP concentrations) or compound purity .
- Advanced Techniques : CETSA and CRISPR validation are critical for confirming target engagement in complex cellular environments .
- Synthesis Pitfalls : Trace water in DMF can hydrolyze intermediates; use molecular sieves for moisture-sensitive steps .
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